molecular formula C18H27N5O2 B12175765 N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B12175765
M. Wt: 345.4 g/mol
InChI Key: YITHRJIJMUUVMQ-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound belonging to the class of triazolopyridazines.

Properties

Molecular Formula

C18H27N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-cycloheptyl-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C18H27N5O2/c1-13(2)25-18-12-10-16-21-20-15(23(16)22-18)9-11-17(24)19-14-7-5-3-4-6-8-14/h10,12-14H,3-9,11H2,1-2H3,(H,19,24)

InChI Key

YITHRJIJMUUVMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3CCCCCC3)C=C1

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Biological Activity

N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound that belongs to the family of triazolopyridazines. Its unique structural features suggest a promising profile for various biological activities, particularly in medicinal chemistry.

Structural Overview

The compound comprises:

  • Cycloheptyl group : A seven-membered carbon ring that may influence the compound's pharmacokinetics.
  • Propanamide backbone : This functional group can undergo hydrolysis and is crucial for biological activity.
  • 6-Isopropoxy-[1,2,4]triazolo moiety : This substitution is significant for its interaction with biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in various disease pathways. The mechanism of action is believed to involve binding to these targets, modulating their activity and influencing cellular processes. This modulation can lead to therapeutic effects in conditions associated with enzyme dysregulation.

Enzyme Inhibition

Preliminary studies have shown that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been evaluated in the context of c-Met kinase inhibition:

CompoundIC50 (μM)Target
This compoundTBDc-Met kinase
Foretinib (control)0.019c-Met kinase

The exact IC50 value for this compound has not been determined yet but is anticipated to be within a competitive range based on structural analogs.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that compounds within the triazolopyridazine family can exhibit moderate to significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (μM)
A549TBD
MCF-7TBD
HeLaTBD

These studies utilize the MTT assay to assess cell viability and determine the cytotoxic potential of the compound.

Comparative Analysis with Related Compounds

Comparative studies with other triazolopyridazine derivatives highlight the unique pharmacological properties of this compound:

Compound NameUnique FeaturesBiological Activity
This compoundCycloheptyl substituentPotentially different pharmacokinetics
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamideTrifluorophenyl groupSignificant enzyme inhibition

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of triazolopyridazine derivatives. One study synthesized several derivatives and assessed their inhibitory activity against c-Met kinase and various cancer cell lines. The findings indicated that while many compounds exhibited moderate cytotoxicity, some showed promising results that warrant further investigation into their mechanisms of action and therapeutic potential.

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